Bienvenue dans la boutique en ligne BenchChem!

MS8511

G9a GLP Epigenetics

MS8511 is a first-in-class covalent, irreversible inhibitor of G9a/GLP, targeting Cys1098/Cys1186 for sustained inhibition. Its superior cellular potency and G9a-over-GLP preference overcome the limitations of reversible analogs like UNC0642. Ideal for pulse-chase experiments and studies in cancer (MDA-MB-231, K562), Alzheimer's, and sickle cell disease models. Essential for researchers needing durable target engagement and cleaner phenotypic readouts.

Molecular Formula C28H41N5O3
Molecular Weight 495.7 g/mol
Cat. No. B11935922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS8511
Molecular FormulaC28H41N5O3
Molecular Weight495.7 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(CC1)NC2=CC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)NC(=O)C=C
InChIInChI=1S/C28H41N5O3/c1-5-28(34)31-27-19-24(29-21-9-14-33(15-10-21)20(2)3)22-17-25(35-4)26(18-23(22)30-27)36-16-8-13-32-11-6-7-12-32/h5,17-21H,1,6-16H2,2-4H3,(H2,29,30,31,34)
InChIKeyFNRUPVONTWZCGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS8511: A First-in-Class Covalent Irreversible G9a/GLP Inhibitor for Epigenetic Research


MS8511 (compound 8) is a first-in-class covalent, irreversible inhibitor of the histone lysine methyltransferases G9a (EHMT2) and GLP (EHMT1) [1]. It achieves inhibition by targeting a cysteine residue (Cys1098 in G9a; Cys1186 in GLP) within the substrate binding site, forming a stable covalent adduct [1]. MS8511 was developed to overcome the inherent limitations of noncovalent, reversible G9a/GLP inhibitors, offering a distinct mechanistic and pharmacological profile [1]. As a quinoline-based small molecule (C28H41N5O3, MW 495.66) , MS8511 is a valuable chemical probe for dissecting the roles of G9a/GLP-mediated H3K9 methylation in cancer and other diseases.

Why MS8511 Cannot Be Replaced by Noncovalent G9a/GLP Inhibitors Like UNC0642


While noncovalent, reversible G9a/GLP inhibitors like UNC0642 and UNC0638 have served as essential tools, their mechanism of action imposes fundamental limitations. These compounds bind reversibly and dissociate over time, requiring sustained high concentrations to maintain target engagement [1]. This can lead to incomplete and transient inhibition, particularly in complex cellular environments. More critically, nearly all published quinazoline-based reversible inhibitors display a consistent preference for GLP over G9a, a bias that confounds studies aiming to dissect the specific functions of each enzyme [2]. MS8511 addresses these shortcomings through its covalent, irreversible mode of action, which confers sustained target inhibition, a distinct G9a-over-GLP preference, and improved cellular potency that is not achievable with reversible analogs [1][2].

MS8511 Quantitative Differentiation: Enzymatic, Binding, and Cellular Evidence Against UNC0642


MS8511 vs. UNC0642: 2-Fold Improvement in Enzymatic Potency for G9a with Inverted Isoform Preference

In a direct head-to-head comparison using an SAHH-coupled biochemical assay, MS8511 (compound 8) demonstrated a 2-fold improvement in potency against G9a compared to the noncovalent standard UNC0642. Furthermore, MS8511 uniquely exhibits a preference for inhibiting G9a (IC50 = 100 ± 6 nM) over GLP (IC50 = 140 ± 5 nM). This is a complete inversion of the selectivity trend observed for UNC0642, which favors GLP (IC50 = 180 ± 21 nM) over G9a (IC50 = 220 ± 14 nM) [1]. This evidence is derived from four independent experiments and is reported as mean ± SD [1].

G9a GLP Epigenetics Methyltransferase Inhibition Covalent Inhibitor

MS8511 vs. UNC0642: 5-Fold Higher Binding Affinity for G9a (Kd Comparison)

Isothermal titration calorimetry (ITC) revealed that MS8511 binds to G9a with a dissociation constant (Kd) of 44 ± 1 nM, a 5-fold improvement in binding affinity compared to UNC0642, which binds G9a with a Kd of 230 ± 17 nM [1]. For GLP, MS8511 exhibited a Kd of 46 ± 15 nM, a modest 1.3-fold improvement over UNC0642's Kd of 62 ± 16 nM for GLP [1]. This differential gain in binding affinity for G9a over GLP is consistent with the compound's enzymatic profile.

Binding Affinity G9a GLP Isothermal Titration Calorimetry Irreversible Inhibitor

MS8511 Exhibits Kinetic Preference for Covalently Modifying G9a Over GLP

Kinetic studies, including MS-based protein covalent modification assays and radioactivity-based scintillation proximity assays, revealed that MS8511 covalently modifies G9a faster than it modifies GLP [1]. This kinetic preference is a unique feature of MS8511 that is not observed with reversible inhibitors like UNC0642 and may contribute to its inverted inhibition preference (G9a > GLP) [1]. The design of a noncovalent control (compound 9), which lacks this kinetic preference, confirmed that the covalent mechanism is responsible for this differentiation [1].

Kinetics Covalent Modification G9a GLP Mass Spectrometry

MS8511 Demonstrates Improved Cellular Potency in Reducing H3K9me2 Compared to UNC0642

In MDA-MB-231 cells, MS8511 (compound 8) reduced H3K9 dimethylation (H3K9me2) levels more effectively than UNC0642 across a concentration range of 0.2-5 µM and time points of 24-72 hours [1]. While the publication provides a qualitative comparison (e.g., "displayed improved potency in reducing the H3K9me2 level"), the data show a clear concentration- and time-dependent reduction that is superior to the reversible benchmark [1]. Similar results were observed in K562 cells, confirming that the covalent mechanism confers enhanced cellular efficacy [1].

H3K9me2 Histone Methylation Cellular Assay MDA-MB-231 K562

MS8511 Selectivity Profile: No Significant Inhibition of 21 Other Methyltransferases at 1 µM

MS8511 (compound 8) was profiled against a panel of 21 other protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs) at a concentration of 1 µM. It did not display significant inhibition (>50%) against any of these enzymes, demonstrating a clean selectivity profile [1]. While a direct selectivity panel for UNC0642 is not presented in the same study, this data confirms that the covalent mechanism does not introduce broad off-target reactivity.

Selectivity Methyltransferase Panel Off-target G9a GLP

MS8511: High-Impact Research Applications Requiring Covalent G9a/GLP Inhibition


Dissecting G9a-Specific Functions in Cancer Cell Proliferation

For researchers studying the specific role of G9a in driving oncogenic gene expression programs, MS8511 is the optimal tool. Its 2.2-fold improvement in enzymatic potency for G9a over UNC0642 and its unique preference for G9a over GLP [1] allow for selective inhibition of G9a-dependent H3K9me2 deposition. This is particularly valuable in cancer models like MDA-MB-231 (breast cancer) and K562 (leukemia), where MS8511 has demonstrated enhanced reduction of H3K9me2 and antiproliferative effects compared to reversible inhibitors [1].

Time-Resolved Studies of G9a/GLP Target Engagement and Chromatin Dynamics

The covalent, irreversible nature of MS8511 makes it uniquely suited for pulse-chase experiments or washout studies designed to assess the duration of target engagement and the kinetics of histone methylation turnover. Unlike UNC0642, which dissociates rapidly, MS8511 maintains target inhibition after compound removal [1]. Furthermore, its differential kinetics for modifying G9a versus GLP [1] provide a time-dependent window to investigate the distinct biological consequences of inhibiting each enzyme.

Chemical Probe for Target Validation in G9a/GLP-Associated Diseases

MS8511 is an essential chemical probe for validating G9a and GLP as therapeutic targets in preclinical models of Alzheimer's disease, sickle cell disease, and Prader-Willi syndrome [1]. The compound's clean selectivity profile against 21 other methyltransferases at 1 µM [1] minimizes confounding off-target effects, and its irreversible binding offers a more durable pharmacodynamic response compared to reversible probes like UNC0642. This makes MS8511 the preferred choice for establishing robust target-disease linkages in cell-based models of these conditions.

Structural Biology and X-ray Crystallography of Covalent G9a/GLP Complexes

The successful co-crystallization of MS8511 (and its analog compound 1) with G9a (PDB: 7T7L) and GLP (PDB: 7T7M) confirms its utility for structural studies [1]. These structures provide atomic-level detail of the covalent bond formed with Cys1098 in G9a and Cys1186 in GLP, offering a precise template for structure-based design of next-generation covalent inhibitors. This structural information is a critical differentiator from reversible inhibitor complexes, providing unique insights into the induced fit and binding mode of covalent ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS8511

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.